molecular formula C18H16N2O3 B2875581 N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE CAS No. 955768-33-9

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE

Cat. No.: B2875581
CAS No.: 955768-33-9
M. Wt: 308.337
InChI Key: CUYCKVMRHICKCY-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenyl group, and an oxazole ring

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

A study on similar compounds has used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, to identify promising egfr/vegfr-2 inhibitors . This suggests that similar methods could be used to study the ADME properties of this compound.

Result of Action

Based on the potential biological activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 5-phenyloxazole-2-carboxylic acid under appropriate conditions to form the desired amide linkage. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-19-17(21)18-20-12-16(23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYCKVMRHICKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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